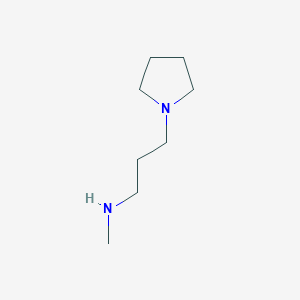

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Amine Derivatives

As an amine derivative, N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine possesses the characteristic basicity and nucleophilicity associated with secondary amines. wikipedia.org Amines are fundamental building blocks in organic synthesis, participating in a wide array of chemical transformations. nih.gov The presence of two amine functionalities with different steric and electronic environments—a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain—offers potential for selective reactions and makes it a versatile intermediate in the synthesis of more complex molecules. nih.gov

Significance as a Chemical Scaffold and Building Block in Research

The unique structure of this compound makes it a valuable scaffold and building block in synthetic chemistry. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The pyrrolidine ring provides a rigid, yet conformationally flexible, framework. nih.gov This allows for the systematic modification of the side chain to investigate structure-activity relationships (SAR) in medicinal chemistry. nih.gov

Its role as a building block is evident in its use as a key intermediate in the preparation of more complex molecules. nih.govresearchgate.net For instance, related pyrrolidine-containing compounds are crucial intermediates in the synthesis of antibacterial agents. nih.govresearchgate.net The dual amine functionality allows it to be a linker molecule, connecting different molecular fragments, or to be a precursor for the construction of larger heterocyclic systems.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs is primarily focused on its synthetic utility and its potential as a precursor for biologically active compounds. The main objectives of this research include:

Developing novel synthetic methodologies: Researchers aim to devise efficient and stereoselective methods for the synthesis of this compound and its derivatives. nih.gov

Exploring its reactivity: Understanding the chemical behavior of the two distinct amine groups is crucial for its application as a versatile building block in organic synthesis.

Application in medicinal chemistry: A significant portion of research is dedicated to using this compound as a starting material for the synthesis of new therapeutic agents. By modifying its structure, chemists can fine-tune the pharmacological properties of the resulting molecules. nih.govnih.gov

Investigation of structure-activity relationships (SAR): By creating a series of analogs based on the this compound scaffold, researchers can systematically study how structural modifications influence biological activity. nih.gov

Table 1. Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 29638-55-7 | C8H18N2 | 142.24 |

| Pyrrolidine | 123-75-1 | C4H9N | 71.12 |

| N-Methylpyrrolidine | 120-94-5 | C5H11N | 85.15 |

| 3-(2-Methylpyrrolidin-1-yl)propan-1-amine | 904677-81-2 | C8H18N2 | 142.24 |

| N-Methyl-1-propanamine | 627-35-0 | C4H11N | 73.14 |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBNZLWSVHLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566360 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99114-68-8 | |

| Record name | N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99114-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine and Its Analogs

Strategic Approaches to Pyrrolidine (B122466) Ring Formation and Functionalizationacs.orgresearchgate.netacs.orgmdpi.com

The construction of the pyrrolidine ring and the introduction of various functional groups with high stereocontrol are central challenges in the synthesis of complex pyrrolidine-containing molecules. Modern synthetic strategies often focus on efficiency, atom economy, and the ability to generate molecular diversity from common intermediates. These approaches include multicomponent reactions that allow for the rapid assembly of complex structures and catalytic asymmetric methods that provide access to enantioenriched products. acs.orgresearchgate.netacs.orgmdpi.com

Multicomponent Reaction Strategies for Pyrrolidine Derivativesresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of pyrrolidine derivatives due to their high atom and step economy. researchgate.net These reactions involve the simultaneous combination of three or more starting materials in a single synthetic operation to form a complex product that contains portions of all the initial reactants.

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through a TiCl4-catalyzed multicomponent coupling. nih.gov This one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers with high diastereoselectivity. nih.gov The reaction proceeds through a presumed Lewis acid-catalyzed intramolecular rearrangement. acs.orgnih.gov The choice of Lewis acid and nucleophile can influence the reaction pathway, leading to either tetrahydrofuran (B95107) or pyrrolidine derivatives. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Nucleophile | Lewis Acid (equiv.) | Product | Diastereoselectivity | Yield (%) |

| Optically active phenyldihydrofuran | N-tosylimino ester | Allyltrimethylsilane | TiCl4 (1.2) | Tetrahydrofuran derivative | Single diastereomer | Good |

| Optically active phenyldihydrofuran | N-tosylimino ester | Enolsilane | TiCl4 (1.2) | Mixture of tetrahydrofuran and pyrrolidine derivatives | ~1:1 | - |

| Optically active phenyldihydrofuran | N-tosylimino ester | Enolsilane | TiCl4 (4.2) | Pyrrolidine derivative | Single diastereomer | 63 |

| Optically active phenyldihydrofuran | N-tosylimino ester | tert-butyl enol ether | TiCl4 (4.2) | Pyrrolidine derivative | Single diastereomer | Excellent |

| Data sourced from multiple studies on multicomponent reactions for pyrrolidine synthesis. acs.orgnih.gov |

Catalytic Asymmetric Synthesis and Stereocontrol Approachesacs.orgmdpi.comrsc.orgwhiterose.ac.uk

Catalytic asymmetric synthesis provides the most direct and efficient route to enantioenriched pyrrolidine derivatives. These methods utilize chiral catalysts, which can be small organic molecules (organocatalysis), metal complexes with chiral ligands, or enzymes (biocatalysis), to control the stereochemical outcome of a reaction.

The direct asymmetric N-heterocyclization of primary amines with diols, catalyzed by a chiral iridium complex, represents a highly atom-economical approach to chiral N-heterocycles. organic-chemistry.org This "borrowing hydrogen" methodology allows for the synthesis of a wide range of diversely substituted enantioenriched pyrrolidines. organic-chemistry.org

Gold-catalyzed tandem reactions have also been developed for the stereoselective synthesis of pyrrolidine derivatives. acs.org For instance, a tandem alkyne hydroamination/iminium ion formation/allylation reaction provides expedient access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org This powerful strategy has been successfully applied to the asymmetric synthesis of complex natural products. acs.org

The asymmetric aza-Michael reaction is a key C-N bond-forming reaction for the synthesis of chiral nitrogen-containing compounds. nih.gov Pyrrolidine-based organocatalysts, particularly those derived from proline, have been extensively studied and successfully applied in asymmetric Michael additions. mdpi.comunibo.it These catalysts activate the substrates through the formation of iminium or enamine intermediates, enabling highly enantioselective additions of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov For example, chiral bifunctional tertiary amine-squaramide catalysts have been used in cascade aza-Michael/Michael addition reactions to synthesize spiro[pyrrolidine-3,3'-oxindoles] with excellent diastereoselectivity and enantioselectivity. nih.gov

| Catalyst Type | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral bifunctional tertiary amine-squaramide | 4-tosylaminobut-2-enoates and 3-ylideneoxindoles | spiro[pyrrolidine-3,3'-oxindoles] | up to >99:1 | >99% |

| Pyrrolidine-based sulfamides | Ketones and nitroolefins | Michael adducts | - | High |

| N-prolyl sulfinamides | Aldehydes and nitrostyrene | Michael adducts | Moderate | Good |

| This table presents a selection of research findings on asymmetric Michael additions. mdpi.comnih.govunibo.it |

The stereoselective alkylation of chiral pyrrolidine derivatives is a common strategy for introducing new stereocenters. nih.gov For instance, the alkylation of N-protected proline can be used to synthesize precursors for various drugs. nih.gov The stereochemical outcome of these reactions is often controlled by the existing stereocenters in the pyrrolidine ring, which direct the approach of the electrophile. A practical and stereoselective process for the preparation of a key intermediate for the antibiotic premafloxacin (B1679077) involves a stereoselective alkylation of a dimethylazetidin-2-one derivative. nih.govresearchgate.net The catalytic hydrogenation of highly substituted pyrroles can also be a highly diastereoselective method to produce functionalized pyrrolidines with up to four new stereocenters. nih.gov

Deracemization is a powerful strategy for converting a racemic mixture of a chiral compound into a single enantiomer, theoretically achieving a 100% yield. researchgate.net Biocatalytic deracemization methods have gained significant attention due to their high selectivity and mild reaction conditions. researchgate.net

One common approach involves the use of enantiocomplementary enzymes, such as ω-transaminases and amine dehydrogenases, in a one-pot cascade. researchgate.net In this process, one enantiomer of the racemic amine is selectively deaminated to the corresponding ketone, which is then stereoselectively aminated back to the desired enantiomer of the amine by the second enzyme. researchgate.net By controlling the direction of the reactions catalyzed by these enzymes, both (R)- and (S)-amines can be obtained with high conversion and excellent enantiomeric excess. researchgate.net

Another strategy employs amine oxidases, which catalyze the oxidative deamination of one enantiomer of an amine to an imine. nih.gov This imine can then be non-selectively reduced back to the racemic amine, allowing for a dynamic kinetic resolution process that enriches the other enantiomer. nih.gov

| Deracemization Method | Enzyme System | Key Transformation | Outcome |

| Biocatalytic Cascade | ω-Transaminase and Amine Dehydrogenase | Enantioselective deamination followed by stereoselective amination | Access to both (R)- and (S)-amines with >80% conversion and >99% ee |

| Dynamic Kinetic Resolution | Monoamine Oxidase (MAO) and a non-selective reducing agent | Enantioselective oxidation to an imine, followed by non-selective reduction | Enrichment of one enantiomer |

| This table summarizes key aspects of deracemization protocols for chiral amines. researchgate.netnih.gov |

C-H Functionalization and Amination Approaches to Pyrrolidine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for constructing complex molecules, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net In the context of pyrrolidine synthesis, intramolecular C-H amination, which involves the formation of a C-N bond by inserting a nitrogen-based reactive intermediate into a C-H bond, is a particularly elegant approach. acs.org

Transition-metal catalysis is central to many modern C-H amination reactions. researchgate.net Various catalytic systems have been developed to achieve high efficiency and selectivity.

Palladium-Catalyzed Amination: Palladium catalysts are effective in mediating the intramolecular amination of C(sp³)–H bonds. acs.org Using directing groups, such as picolinamide (B142947) (PA), allows for predictable selectivity at the γ and δ positions of amine substrates to form pyrrolidine and other N-heterocycles. acs.orgnih.gov

Rhodium-Catalyzed Nitrene Insertion: Rhodium(II) complexes are well-known to catalyze the decomposition of azides to form nitrene intermediates, which can subsequently insert into C-H bonds. organic-chemistry.org This method has been applied to the asymmetric synthesis of 2,5-disubstituted pyrrolidines through a sequential C-H amination strategy, demonstrating high regioselectivity and diastereoselectivity. researchgate.net

Copper and Iron-Catalyzed Reactions: More abundant and less expensive metals like copper and iron have also been employed successfully. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Similarly, specific iron complexes can catalyze intermolecular and intramolecular C-H amination using organic azides as the nitrogen source. organic-chemistry.org

Biocatalytic Approaches: A frontier in C-H amination is the use of enzymes. Through directed evolution, variants of cytochrome P450 enzymes have been engineered to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, affording chiral pyrrolidine derivatives with high enantioselectivity. nih.gov This biocatalytic approach offers a sustainable alternative to traditional metal catalysis. nih.gov

These methods provide diverse pathways to the core pyrrolidine structure, which can then be further functionalized to yield specific target molecules.

| Catalyst System | Nitrogen Source | Key Features |

| Palladium(II) with Directing Group | Picolinamide (PA) protected amines | Predictable γ- and δ-amination of C(sp³)–H bonds. acs.org |

| Rhodium(II) complexes | Sulfonimidamides | Asymmetric synthesis via nitrene C-H insertion. researchgate.net |

| Copper complexes | Alkylamines | Mild conditions, tolerates various functional groups. organic-chemistry.org |

| Iron(III) complexes | Aryl/Alkyl azides | High chemo- and regioselectivity. organic-chemistry.org |

| Engineered Cytochrome P411 | Organic azides | High enantioselectivity and catalytic efficiency. nih.gov |

Targeted Synthesis of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine and Structural Variants

The synthesis of a specific molecule like this compound involves strategically combining building blocks to assemble the target structure. This typically involves either forming the pyrrolidine ring with the side chain already attached to the nitrogen precursor or attaching the side chain to a pre-formed pyrrolidine ring.

Efficient synthesis of this compound can be envisioned through several logical pathways. A common industrial approach for synthesizing simple N-alkylpyrrolidines involves the reaction of a primary amine with a 1,4-dihaloalkane. researchgate.netgoogle.com This principle can be extended to the target molecule.

Pathway A: Cyclization with a Diamine Precursor: This route involves the reaction of a 1,4-dihaloalkane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, with N-methyl-1,3-propanediamine. The reaction proceeds via a two-step sequential SN2 alkylation to form the pyrrolidine ring. researchgate.net

Pathway B: N-Alkylation of Pyrrolidine: This strategy starts with the pre-formed pyrrolidine ring and attaches the N-methyl-3-aminopropyl side chain. This can be accomplished in a stepwise fashion:

Reaction of pyrrolidine with a 3-carbon electrophile containing a masked amine function (e.g., 3-chloropropionitrile).

Reduction of the nitrile to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).

N-methylation of the primary amine using reagents like formaldehyde (B43269)/formic acid (Eschweiler-Clarke reaction) or methyl iodide.

More novel protocols, such as the photo-promoted ring contraction of pyridines using a silylborane reagent, can generate highly functionalized 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.gov These intermediates serve as versatile synthons that, through subsequent transformations like hydrogenation and desilylation, can be converted into a variety of functionalized pyrrolidines, offering potential pathways to structural variants. nih.gov

Optimizing reaction conditions is critical for maximizing yield, purity, and process efficiency. For the synthesis of this compound via the pathways described, several parameters are key.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. In the cyclization of 1,4-dichlorobutane with methylamine (B109427), ether solvents that can form hydrogen bonds with the amine are effective. google.com For nucleophilic substitution reactions, polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are often used to dissolve reactants and stabilize charged intermediates. researchgate.net In some cases, polar protic solvents can promote Michael addition reactions of amines without requiring a catalyst. researchgate.net

Temperature: Reaction temperature directly affects kinetics. For SN2 reactions, higher temperatures (e.g., 80 °C) are often required to achieve a reasonable reaction rate, though this can also lead to side reactions. researchgate.net Finding the optimal temperature is a balance between reaction time and product purity.

Initiators and Catalysts: In cyclization reactions involving dihalides and amines, a base (such as K₂CO₃ or Et₃N) is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium toward the product. researchgate.netresearchgate.net For certain C-H functionalization approaches leading to the pyrrolidine core, specific activating groups on the nitrogen may be required to facilitate the reaction. researchgate.net

The table below illustrates the optimization of conditions for a representative reaction involving a pyridine (B92270) derivative, pyrrolidine, and a sulfur reagent, highlighting the impact of various parameters on the isolated yield. researchgate.net

| Parameter Varied | Conditions | Overall Isolated Yield (%) |

| N-activating group | 2,4-dinitrophenyl | 85 |

| 2-nitrophenyl | 65 | |

| 4-nitrophenyl | 78 | |

| Solvent | CH₃CN | 85 |

| Dioxane | 70 | |

| Toluene | 62 | |

| Temperature | 80 °C | 85 |

| 60 °C | 55 | |

| Room Temperature | <5 |

Transitioning a synthetic route from the laboratory to an industrial scale introduces new challenges. Key considerations include the cost and availability of raw materials, process safety, reaction efficiency (yield and throughput), and waste disposal. google.com

For a molecule like this compound, a two-step reaction pathway starting from 1,4-dichlorobutane and N-methyl-1,3-propanediamine would likely be favored for industrial production over more complex, multi-step syntheses involving protecting groups or sensitive reagents. google.com This approach uses readily available starting materials and involves robust, well-understood reaction types.

Purification is another critical aspect of scale-up. While laboratory-scale synthesis often relies on chromatography, industrial production favors methods like vacuum distillation, which is more cost-effective and suitable for large quantities of liquid products. google.com The development of biocatalytic routes, such as those using engineered enzymes, is also a promising avenue for industrial production, as they can offer high selectivity under mild conditions, reducing waste and energy consumption. nih.gov

Precursor Synthesis and Advanced Derivatization Strategies

The strategic synthesis of key building blocks and intermediates is fundamental to the efficient construction of the final target molecule.

The synthesis of pyrrolidine-containing drugs and complex molecules often begins with readily available cyclic precursors, which provide a pre-formed heterocyclic core. mdpi.comresearchgate.netnih.gov The most common and versatile of these are the amino acids L-proline and 4-hydroxy-L-proline, which offer an inexpensive source of optically pure pyrrolidine rings. mdpi.comresearchgate.net

These precursors can be modified through standard organic transformations to generate a wide range of functionalized intermediates. For example:

The carboxylic acid group of proline can be reduced using reagents like LiAlH₄ to yield (S)-prolinol. mdpi.comresearchgate.net This prolinol derivative can then serve as a nucleophile or be further modified.

Functional groups on the pyrrolidine ring can be altered. For instance, the hydroxyl group in 4-hydroxyproline (B1632879) can be converted into other functionalities, providing a handle for further derivatization. nih.gov

Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through cyclization reactions, although this is a less common strategy in drug synthesis. mdpi.com These methods provide access to a diverse pool of pyrrolidine-based intermediates that are essential for the synthesis of complex targets and structural analogs. researchgate.net

Introduction of Propanamine and N-Methyl Moieties via Selective Reactions

The synthesis of this compound is efficiently achieved through a strategic, multi-step process that focuses on the sequential and selective introduction of the key functional moieties. The primary approach involves the initial attachment of a three-carbon aminopropyl side chain to the pyrrolidine ring, followed by the specific methylation of the newly introduced primary amine. This ensures high yields and minimizes the formation of undesirable byproducts.

Installation of the 3-Aminopropyl Side Chain

A prevalent and robust method for introducing the 3-aminopropyl group onto the pyrrolidine nitrogen is through a two-step sequence commencing with a Michael addition to acrylonitrile (B1666552), followed by the reduction of the resulting nitrile.

First, pyrrolidine is reacted with acrylonitrile in a process known as cyanoethylation. This reaction is a classic example of a conjugate addition where the secondary amine of pyrrolidine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This step proceeds readily, often without the need for a catalyst, to form the intermediate 3-(pyrrolidin-1-yl)propanenitrile.

The subsequent and final step in forming the propanamine moiety is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This transformation is commonly accomplished via catalytic hydrogenation. A variety of catalysts are effective for this purpose, with Raney Nickel being a frequently used and cost-effective option. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol, to yield 3-(pyrrolidin-1-yl)propan-1-amine. This intermediate is the direct precursor for the final N-methylation step.

Table 1: Synthesis of 3-(pyrrolidin-1-yl)propan-1-amine via Cyanoethylation and Reduction

| Step | Reactants | Reagents/Catalyst | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Cyanoethylation | Pyrrolidine, Acrylonitrile | None or mild base | 3-(pyrrolidin-1-yl)propanenitrile | Neat or in a protic solvent, room temperature to mild heating |

Selective N-Methylation

With the propanamine side chain in place, the final step is the selective introduction of a methyl group onto the terminal primary amine. For this transformation, the Eschweiler-Clarke reaction is a highly effective and widely employed methodology. wikipedia.org This reaction facilitates the reductive methylation of primary or secondary amines using an excess of formic acid and formaldehyde. wikipedia.orgorganic-chemistry.org

In this context, 3-(pyrrolidin-1-yl)propan-1-amine is treated with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate imine (from the reaction of the primary amine and formaldehyde), which is then reduced in situ by formic acid acting as a hydride donor. organic-chemistry.org A key advantage of the Eschweiler-Clarke reaction is its inherent selectivity; the reaction ceases at the tertiary amine stage, preventing the over-alkylation that would lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org This makes it an ideal choice for synthesizing the target compound with high purity.

The reaction is typically performed by heating the amine with aqueous formaldehyde and formic acid, often near reflux temperatures. wikipedia.org The irreversible loss of carbon dioxide gas drives the reaction to completion. wikipedia.org Recent advancements have demonstrated that the reductive potential of formaldehyde alone can be sufficient to methylate secondary amines in the absence of acidic additives, offering a simplified protocol for substrates sensitive to acid. organic-chemistry.org

Table 2: N-Methylation via the Eschweiler-Clarke Reaction

| Precursor | Reagents | Product | Key Features |

|---|

Chemical Reactivity and Mechanistic Investigations of N Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Fundamental Chemical Transformations and Reaction Pathways

The reactivity of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is governed by the chemical behavior of its secondary and tertiary amine groups. These groups readily participate in oxidation, reduction, and nucleophilic substitution reactions, which are fundamental transformations for amine-containing compounds.

The oxidation of this compound can proceed via several pathways, depending on the oxidizing agent and reaction conditions. The secondary amine is susceptible to oxidation to form hydroxylamines and nitrones, while the tertiary amine can be converted to an amine oxide. Harsher oxidation can lead to the cleavage of C-N bonds. For instance, the oxidation of other N-alkyl-1,3-propanediamine derivatives has been shown to yield N-oxides.

Oxidation alpha to the nitrogen atoms can generate iminium ion intermediates, which are susceptible to hydrolysis. Hydrolysis of an iminium ion formed at the carbon adjacent to the secondary amine would lead to the formation of a ketone (after cleavage of the methyl group) or an amide. Selective oxidation of polyfunctional amino derivatives often depends on the substituents at the nitrogen atom. researchgate.net

Below is a summary of potential oxidation reactions:

| Oxidizing Agent | Reactive Site | Expected Product | Reaction Pathway |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tertiary Nitrogen (Pyrrolidine) | N-oxide | Direct oxidation of the tertiary amine. |

| Peroxy acids (e.g., m-CPBA) | Secondary Nitrogen | N-hydroxylamine | Initial oxidation of the secondary amine. |

| Potassium Permanganate (KMnO₄) | C-H bond alpha to Nitrogen | Amide/Ketone (following cleavage) | Oxidative C-N bond cleavage via an iminium intermediate. |

While saturated amines themselves are not typically reduced, reduction reactions are crucial for the synthesis of this compound, representing a key method for amine interconversion from other functional groups. Reductive amination is a primary route for its formation. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the target amine. nih.gov

For example, the synthesis could proceed via the reductive amination of 3-(pyrrolidin-1-yl)propanal (B13093027) with methylamine (B109427) or the reaction of N-methyl-3-aminopropanal with pyrrolidine (B122466), followed by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The synthesis of various substituted pyrrolidines often employs reductive amination of diketones or the reduction of enamines. nih.govresearchgate.net

The lone pair of electrons on both nitrogen atoms makes this compound a potent nucleophile. It can react with various electrophiles, such as alkyl halides, in nucleophilic substitution reactions to introduce new functional groups. The secondary amine is generally more reactive than the tertiary amine in SN2 reactions due to lesser steric hindrance. masterorganicchemistry.com

Reaction with an alkyl halide (R-X) can lead to mono-alkylation at the secondary nitrogen, yielding a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt at both nitrogen centers. The synthesis of related diamine compounds often proceeds via nucleophilic substitution, where an amine attacks an electrophilic carbon, displacing a leaving group. Pyrrolidine itself is a well-studied nucleophile in aromatic nucleophilic substitution (SNAr) reactions. nih.gov

| Electrophile | Reactive Site | Product Type | Significance |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Secondary Nitrogen | Tertiary Amine | Introduction of an additional alkyl group. |

| Alkyl Halide (excess) | Both Nitrogens | Quaternary Ammonium Salt | "Exhaustive alkylation" leading to positively charged species. masterorganicchemistry.com |

| Acyl Chloride (e.g., CH₃COCl) | Secondary Nitrogen | Amide | Formation of a stable amide bond. |

Investigations of Specific Site Reactivity within the Compound

The presence of two different amine centers in this compound raises questions of regioselectivity.

Nucleophilic Attack: The secondary amine is the more probable site for initial nucleophilic attack by electrophiles like alkyl halides or acyl chlorides. This is due to the lower steric hindrance around the secondary nitrogen compared to the tertiary nitrogen, which is part of a five-membered ring and bonded to three carbon atoms. masterorganicchemistry.com

Protonation: In the presence of acid, protonation can occur at either nitrogen. The tertiary amine is typically more basic than the secondary amine due to the electron-donating effect of the three alkyl groups. Therefore, under thermodynamic control, the pyrrolidine nitrogen is the preferred site of protonation.

Oxidation: As mentioned, the tertiary amine is readily oxidized to an N-oxide, while the secondary amine can be oxidized to other species. Furthermore, C-H bonds alpha to either nitrogen are potential sites for oxidative functionalization, often proceeding through the formation of an iminium ion. acs.org The specific site of C-H functionalization (endo-cyclic vs. exo-cyclic) would depend on the reagents and reaction conditions.

Studies on Intramolecular Interactions and Conformational Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds of the propane (B168953) linker. Studies on the parent molecule, 1,3-diaminopropane, reveal a complex conformational landscape with multiple stable conformers. stfc.ac.uk The relative stability of these conformers is governed by a balance of steric interactions and intramolecular hydrogen bonding.

For this compound, a key intramolecular interaction is the potential for hydrogen bonding between the hydrogen atom of the secondary amine (N-H) and the lone pair of the tertiary pyrrolidine nitrogen. This interaction would stabilize specific conformations where the two nitrogen atoms are in proximity. The conformational profile is expected to be influenced by the solvent environment, with polar solvents potentially disrupting intramolecular hydrogen bonds. stfc.ac.uknih.gov

| Interaction Type | Involved Groups | Effect on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bond | Secondary N-H and Tertiary N: | Stabilizes folded or gauche conformations of the propane chain. |

| Steric Hindrance | Pyrrolidine ring and N-methyl group | Disfavors conformations with close proximity of these groups. |

| Gauche Interactions | Alkyl groups across C-C bonds | Influences the relative energy of staggered conformers. |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are characteristic of amine chemistry.

Kinetics: Nucleophilic substitution reactions with alkyl halides are expected to follow second-order kinetics (first order in both the amine and the alkyl halide), typical of SN2 mechanisms. The reaction rate is influenced by steric factors, with the less hindered secondary amine reacting faster than the tertiary amine. masterorganicchemistry.com The kinetics of reactions with other species, such as carbon dioxide, have been studied for various primary, secondary, and tertiary amines, showing complex dependencies on the amine structure and reaction conditions. acs.orgutwente.nlresearchgate.net The reaction rate of CO2 with secondary amines is generally much faster than with tertiary amines. researchgate.net

Thermodynamics: Alkylation and acylation reactions at the nitrogen centers are typically exothermic and thermodynamically favorable, resulting in the formation of stable C-N or N-C=O bonds. Acid-base reactions are rapid and reversible, with the equilibrium position determined by the pKa values of the conjugate acids of the two amine groups. The protonated tertiary amine is expected to be the thermodynamically more stable conjugate acid.

N Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine As a Versatile Synthetic Building Block

Applications in Complex Molecule Synthesis

The bifunctional nature of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, possessing both nucleophilic secondary and tertiary amine groups, allows for its incorporation into a variety of complex molecular frameworks. This diamine can act as a flexible linker or a core scaffold, enabling the synthesis of intricate molecules with potential applications in medicinal chemistry and materials science.

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound serves as a potent precursor for their synthesis. Its ability to participate in cyclization and multicomponent reactions (MCRs) allows for the efficient construction of various nitrogen-containing ring systems.

One-pot multicomponent reactions are particularly powerful for generating molecular diversity. mdpi.com For instance, in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, primary amines are reacted with aldehydes and isocyanides to produce substituted imidazo-fused heterocycles. rug.nl The primary amine group in this compound makes it a suitable substrate for such transformations, enabling the synthesis of complex heterocyclic scaffolds bearing the pyrrolidinylpropyl moiety. Similarly, MCRs can be employed to construct other heterocyclic cores like functionalized pyrroles, where primary amines are key reagents in reactions with α-hydroxyketones and oxoacetonitriles. mdpi.com The pyrrolidine (B122466) motif itself is a privileged scaffold in numerous FDA-approved drugs, and methods for its synthesis are varied, often starting from precursors like proline or through cyclization of linear amine derivatives. nih.govorganic-chemistry.org

The synthesis of molecules with multiple functional groups is crucial for developing new therapeutic agents and materials. The distinct reactivity of the two amine groups in this compound allows for sequential and selective functionalization, leading to poly-functionalized products.

Strategies such as Diversity-Oriented Synthesis (DOS) are employed to create libraries of structurally complex and diverse small molecules. mdpi.com Multicomponent reactions are a cornerstone of DOS, capable of assembling three or more reactants in a single step to generate highly functionalized products. mdpi.com this compound is an ideal candidate for such reactions, where each amine group can be selectively involved in bond-forming events, leading to compounds with high degrees of molecular complexity and three-dimensionality. For example, its integration into a synthetic sequence could yield polyheterocyclic systems, where the pyrrolidine ring and the newly formed heterocycle are linked by the propyl chain, with the secondary amine available for further modification. mdpi.com

Role in Cascade Reactions and Tandem Synthetic Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions offer significant advantages in terms of atom economy, step economy, and reduction of waste. Amines are often key participants in these complex transformations.

An example of such a process is the acid-promoted cascade reaction of specific carbamates with amines, which proceeds through an intermolecular amination followed by an intramolecular cyclization to form fused heterocyclic systems like imidazo[4,5-c]quinolin-2-ones. acs.org The primary amine of this compound can act as the nucleophile to initiate such a cascade, ultimately appending the pyrrolidinylpropyl side chain to the final complex structure. Another powerful strategy involves the combination of multicomponent reactions with subsequent cascade processes. For instance, an Ugi-Zhu reaction can be followed by an intramolecular aza-Diels-Alder cycloaddition cascade to rapidly assemble complex polyheterocyclic scaffolds like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The participation of a bifunctional amine like this compound in these sequences would allow for the introduction of the pyrrolidine moiety as a key structural element in the final product.

Preparation of Structurally Diverse this compound Derivatives for Chemical Research

The most direct application of this compound as a building block is in the synthesis of its derivatives through reactions involving the secondary methylamine (B109427) group. This allows for the exploration of structure-activity relationships in various chemical and biological contexts.

The secondary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or other activated acyl sources to form propanamide derivatives. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments. For example, N-alkyl amides are commonly synthesized via coupling methods, such as the azide (B81097) coupling method, which involves the reaction of a hydrazide with sodium nitrite (B80452) to generate an acyl azide in situ, followed by reaction with an amine. sigmaaldrich.com

A relevant class of derivatives includes those derived from cyclic anhydrides or related precursors. For example, the reaction of ω-(4-aryl-1-piperazinyl)propyl amines with 3-hydroxyphthalide yields N-substituted 3-hydroxyphthalimidines, which are structurally related to dioxopyrrolidines. researchgate.net This suggests that this compound could react with substituted succinic anhydrides or maleic anhydrides to form the corresponding N-substituted succinimides or maleimides, which fall under the class of dioxopyrrolidinylpropanamides.

Table 1: Examples of Propanamide Derivative Synthesis using Amines This table illustrates general synthetic routes for forming propanamides from amines, applicable to this compound.

| Amine Reactant | Acylating Agent | Coupling Method | Product Class | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | Carboxylic Acid Hydrazide | Azide Coupling (NaNO₂, acid) | N-Alkyl Propanamide | sigmaaldrich.com |

| ω-(4-aryl-1-piperazinyl)propyl amine | 3-Hydroxyphthalide | Condensation | N-Propyl-3-hydroxyphthalimidine | researchgate.net |

In addition to amides, the secondary amine of this compound can be readily converted into sulfonamides by reaction with sulfonyl chlorides. Sulfonamides are a critical functional group in a vast number of pharmaceuticals. The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride in the presence of a base. nih.gov

This reaction has been used to prepare a variety of sulfonamide derivatives containing a pyrrolidine carboxamide core. nih.gov Furthermore, by using sulfonyl chlorides that contain a biphenyl (B1667301) moiety, it is possible to synthesize biphenyl-sulfonamide analogues of this compound. Similarly, biphenyl-containing carboxylic acids can be used to synthesize biphenyl-propanamide analogues. These derivatives are of interest in medicinal chemistry for their potential to interact with biological targets through stacking interactions and hydrophobic contacts provided by the biphenyl group.

Table 2: Synthesis of Sulfonamide and Biphenyl Derivatives from Amines This table showcases synthetic strategies for creating sulfonamide and biphenyl derivatives from amine precursors, relevant for this compound.

| Amine Reactant | Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| N-Substituted Pyrrolidine | 4-Nitrobenzenesulfonyl chloride | Sulfonylation | N-Sulfonylpyrrolidine Carboxamide | nih.gov |

| Primary Amine | 4-Chlorobenzenesulfonyl chloride | Sulfonylation | N-Substituted Benzene Sulfonamide | nih.gov |

Fluorinated Propanamide and Pyrrolidine Derivatives

The presence of a primary amine group in this compound allows for its straightforward conversion into a variety of amide derivatives. Specifically, it can serve as a nucleophile in reactions with activated carboxylic acid species, such as acyl chlorides or anhydrides, to form N-substituted propanamides. This reactivity is particularly useful for the incorporation of fluorine atoms into the molecule, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.

The synthesis of fluorinated propanamides from this building block can be achieved through standard acylation reactions. For instance, reacting this compound with a fluorinated acyl chloride, like trifluoroacetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) would yield the corresponding trifluoroacetamide (B147638) derivative. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

This synthetic approach allows for the creation of a library of derivatives by varying the fluorinated acylating agent. The resulting compounds combine the pyrrolidine moiety with a fluorinated amide tail, a structural motif of interest for various chemical and pharmaceutical research applications.

Table 1: Examples of Potential Fluorinated Propanamide Derivatives This table is generated based on established chemical reactions, illustrating the potential synthetic utility of the parent compound.

| Acylating Agent | Product Name | Molecular Formula |

|---|---|---|

| Trifluoroacetyl chloride | 2,2,2-Trifluoro-N-(3-(methyl(pyrrolidin-1-yl)methyl)propyl)acetamide | C10H15F3N2O |

| Pentafluoropropionyl chloride | 2,2,3,3,3-Pentafluoro-N-(3-(pyrrolidin-1-yl)propyl)propanamide | C11H17F5N2O |

Pyrrole-Pyrrolidine Hybrid Systems and Related Structures

Pyrrole-pyrrolidine hybrid systems are bicyclic structures that contain both the saturated pyrrolidine ring and the aromatic pyrrole (B145914) ring. These scaffolds are present in various natural products and pharmacologically active compounds. This compound is an ideal precursor for synthesizing such hybrids via the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

The Paal-Knorr synthesis is a classic and efficient method for constructing a pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine, often under mild acidic conditions. organic-chemistry.org The primary amine of this compound readily participates in this reaction. For example, condensation with hexane-2,5-dione in a suitable solvent like ethanol (B145695), with a catalytic amount of acetic acid, results in the formation of a 1-substituted 2,5-dimethylpyrrole derivative. organic-chemistry.orgresearchgate.net

The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org This reaction is highly versatile, as various substituted 1,4-diones can be employed to generate a wide array of pyrrole-pyrrolidine hybrid structures with different substitution patterns on the pyrrole ring.

Table 2: Examples of Pyrrole-Pyrrolidine Hybrids via Paal-Knorr Synthesis

| 1,4-Dicarbonyl Compound | Product Name | Molecular Formula |

|---|---|---|

| Hexane-2,5-dione | 1-(3-(Methyl(pyrrolidin-1-yl)methyl)propyl)-2,5-dimethyl-1H-pyrrole | C14H24N2 |

| 1-Phenyl-1,4-pentanedione | 1-(3-(Methyl(pyrrolidin-1-yl)methyl)propyl)-2-methyl-5-phenyl-1H-pyrrole | C19H26N2 |

Alkyl Homologs and Isomers

The structural framework of this compound can be systematically modified to produce a range of alkyl homologs and isomers, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

Alkyl Homologs: N-alkylation methods can be used to generate homologs of the parent compound. monash.edu For instance, starting with the precursor 3-(pyrrolidin-1-yl)propan-1-amine (which lacks the N-methyl group), reaction with various alkyl halides (e.g., ethyl iodide, n-propyl bromide) can yield the corresponding N-ethyl, N-propyl, and other N-alkyl homologs. This reaction typically proceeds via nucleophilic substitution, where the primary amine acts as the nucleophile.

Isomers: A variety of structural isomers can be envisioned and synthesized:

Chain Isomers: The length of the propyl chain connecting the two nitrogen atoms can be altered. For example, N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine and N-Methyl-4-(pyrrolidin-1-yl)butan-1-amine are chain isomers. Their synthesis would involve starting with different amino alcohols or haloamines.

Positional Isomers: The substituents can be moved to different positions on the pyrrolidine ring or the alkyl chain. An example includes moving the methyl group from the exocyclic nitrogen to the pyrrolidine ring, resulting in compounds like 3-((3-aminopropyl)amino)-1-methylpyrrolidine. Synthesis of such isomers often requires multi-step sequences starting from substituted pyrrolidine precursors. nih.gov

These synthetic modifications allow for fine-tuning the steric and electronic properties of the molecule, providing a diverse set of compounds for chemical and biological screening.

Table 3: Examples of Alkyl Homologs and Isomers

| Compound Type | Compound Name | Molecular Formula |

|---|---|---|

| N-Alkyl Homolog | N-Ethyl-3-(pyrrolidin-1-yl)propan-1-amine | C9H20N2 |

| N-Alkyl Homolog | N-Propyl-3-(pyrrolidin-1-yl)propan-1-amine | C10H22N2 |

| Chain Isomer | N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine | C7H16N2 |

| Chain Isomer | N-Methyl-4-(pyrrolidin-1-yl)butan-1-amine | C9H20N2 |

Lack of Specific Research Data on this compound in Ligand Chemistry and Catalysis

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific research data concerning the chemical compound this compound in the fields of ligand chemistry and catalysis. The requested detailed analysis of its role in the design of metal-complexing agents and its applications in organocatalysis and metal-catalyzed reactions could not be substantiated with specific findings on this particular molecule.

While the broader class of pyrrolidine derivatives is well-documented for its utility in these areas, this compound itself does not appear to be a widely studied compound in the context of the specified applications. Searches for its synthesis into metal complexes, the coordination chemistry of such complexes with transition metals, and their stability have not yielded any specific scholarly articles or detailed experimental data.

Similarly, in the realm of catalysis, while pyrrolidine-based structures are known to be effective organocatalysts, particularly in asymmetric reactions like the Michael addition, there is no direct evidence or performance data for catalysts derived from this compound. The existing research focuses on other substituted pyrrolidines.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline for this compound due to the absence of specific research findings in the public domain.

As an alternative, a more general overview of the applications of N-alkylated pyrrolidine derivatives in ligand chemistry and catalysis could be provided, drawing on the available literature for closely related compounds. This would offer insights into the expected, though not experimentally confirmed, potential of this compound in these fields.

Computational and Theoretical Studies on N Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.netresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.

A DFT study of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms—the structure corresponding to the lowest energy. This involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Calculated Properties (Hypothetical) The following table is a hypothetical representation of results that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) and does not represent real experimental or calculated data for this specific molecule.

| Property | Hypothetical Value | Unit |

| Total Energy | -482.123 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| Chemical Hardness (η) | 3.15 | eV |

| Electronegativity (χ) | 2.98 | eV |

| Electronic Softness (S) | 0.159 | eV⁻¹ |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would identify the spatial distribution of these key orbitals. The HOMO is expected to be localized primarily on the nitrogen atoms, as they possess lone pairs of electrons and are the most electron-rich centers. The analysis would reveal which nitrogen—the tertiary amine in the pyrrolidine (B122466) ring or the secondary N-methylamine—has a higher HOMO energy or greater orbital density, thus identifying the more nucleophilic site. The LUMO, conversely, is typically distributed over antibonding regions of the molecule, indicating where a nucleophilic attack is most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Illustrative Data Table: FMO Properties (Hypothetical) This table shows example data from an FMO analysis. The values are for illustrative purposes only.

| Parameter | Hypothetical Value | Unit | Significance |

| HOMO Energy | -6.13 | eV | Relates to electron-donating ability |

| LUMO Energy | 0.17 | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.30 | eV | Indicates chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It provides a guide to how a molecule will interact with other charged species. Different colors on the map denote varying electrostatic potentials:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would clearly show the most negative potential (red) concentrated around the two nitrogen atoms due to their lone pairs. This visually confirms their role as primary sites for protonation or interaction with electrophiles. The hydrogen atom attached to the secondary amine and hydrogens on carbons adjacent to the nitrogens would likely show a positive potential (blue or light blue), making them potential sites for interaction with nucleophiles or bases. scielo.org.mx

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides detailed information about charge distribution, hybridization, and stabilizing interactions within the molecule.

A key aspect of NBO analysis is the study of "donor-acceptor" interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal:

Hyperconjugation: Interactions between the nitrogen lone pairs (donors) and adjacent anti-bonding C-C or C-H orbitals (acceptors). These interactions stabilize the molecule and can influence its geometry and reactivity.

Intramolecular Hydrogen Bonding: The potential for a weak hydrogen bond between the lone pair of the pyrrolidine nitrogen and the hydrogen on the secondary amine, which could stabilize certain conformations.

Illustrative Data Table: NBO Donor-Acceptor Interactions (Hypothetical) This table provides a hypothetical example of NBO analysis results. The data is not derived from actual calculations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N-pyrrolidine) | σ* (C-C adjacent) | 2.15 | Hyperconjugation |

| LP (N-methylamine) | σ* (C-H adjacent) | 1.89 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | 0.75 | Hyperconjugation |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. researchgate.net

This is typically done by performing a Potential Energy Surface (PES) scan. scispace.com For this molecule, key dihedral angles, such as those along the propyl chain, would be systematically rotated. For each rotational step, the energy of the molecule is calculated, generating a profile of energy versus the dihedral angle. The minima on this surface correspond to stable conformers, while the peaks represent the transition states for converting between them. The puckering of the pyrrolidine ring also contributes to the conformational landscape and would be a critical factor in the analysis. scispace.com

The results of a conformational analysis are crucial for understanding which shapes the molecule is most likely to adopt and how flexible it is, which in turn affects its physical properties and how it interacts with other molecules.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could simulate various reactions, such as protonation, alkylation, or acylation at the amine sites.

For example, a study could compare the activation energies for the protonation of the two different nitrogen atoms. The nitrogen with the lower activation energy for protonation would be predicted as the more basic site. These simulations provide a detailed, energetic picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

Advanced Spectroscopic and Structural Characterization of N Methyl 3 Pyrrolidin 1 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the complete structural assignment of N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine in solution. By analyzing the chemical environment of each proton and carbon atom, NMR provides unambiguous evidence of the compound's connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound provides key information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The ¹³C NMR spectrum complements this by identifying the number of chemically non-equivalent carbon atoms and their hybridization state.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals corresponding to the N-methyl group, the propyl chain, and the pyrrolidine (B122466) ring. The N-H proton of the secondary amine typically appears as a broad singlet, the position of which can be concentration and solvent dependent. The protons on the carbons adjacent to the nitrogen atoms are deshielded and thus shifted downfield.

¹³C NMR Spectroscopy: The ¹³C spectrum shows distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to nitrogen atoms (C1, C3, C4, and C7) are observed at a lower field (higher ppm) compared to the other aliphatic carbons due to the electron-withdrawing effect of nitrogen.

The following tables represent predicted spectral data based on the analysis of structurally similar compounds, such as N-methyl-1,3-propanediamine and N-substituted pyrrolidines.

Predicted ¹H NMR Data for this compound

| Atom Number(s) | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 | -CH₃ | ~2.40 | Singlet | - |

| 2 | -NH- | ~1.5 - 2.5 | Broad Singlet | - |

| 3 | -CH₂-NH- | ~2.65 | Triplet | ~7.0 |

| 4 | -CH₂- | ~1.70 | Quintet | ~7.0 |

| 5 | -CH₂-N(Pyr) | ~2.50 | Triplet | ~7.0 |

| 6, 9 | N-CH₂- (Pyrrolidine) | ~2.55 | Triplet | ~6.5 |

Predicted ¹³C NMR Data for this compound

| Atom Number(s) | Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | -CH₃ | ~36.5 |

| 3 | -CH₂-NH- | ~49.0 |

| 4 | -CH₂- | ~28.0 |

| 5 | -CH₂-N(Pyr) | ~56.0 |

| 6, 9 | N-CH₂- (Pyrrolidine) | ~54.0 |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular framework, a series of 2D NMR experiments are employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups of the propane (B168953) chain (H-3 with H-4, and H-4 with H-5). It would also confirm the connectivity within the pyrrolidine ring, showing cross-peaks between H-6/9 and H-7/8. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.40 ppm would correlate to the carbon signal at ~36.5 ppm, confirming the assignment of the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the N-methyl protons (H-1) to the adjacent methylene carbon (C-3), and the protons of the propyl chain (H-5) to the carbons of the pyrrolidine ring (C-6/9), definitively establishing the link between the two nitrogen-containing moieties.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.netfrontiersin.org The substituents on the nitrogen atom can influence the energetic preference for a particular conformation. researchgate.net

NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insight into the ring's preferred conformation and the orientation of the N-substituent. acs.orgnih.gov For N-substituted pyrrolidines, the nitrogen atom can undergo pyramidal inversion, which, if slow on the NMR timescale, could lead to the observation of distinct signals for the axial and equatorial protons on the carbons adjacent to the nitrogen. nih.gov However, for simple N-alkyl pyrrolidines at room temperature, this inversion is typically fast, resulting in averaged signals. nih.gov Computational modeling combined with experimental NMR data is often used to determine the relative populations of the minimum-energy conformers. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands for the secondary amine, the tertiary amine, and the aliphatic C-H bonds.

N-H Stretch: A moderate to weak, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine group. This peak is often distinguishable from broader O-H bands.

C-H Stretch: Strong, multiple absorption bands below 3000 cm⁻¹ (typically 2800-2960 cm⁻¹) are characteristic of the stretching vibrations of the aliphatic C-H bonds in the methyl, methylene, and pyrrolidine groups. The presence of a tertiary amine can sometimes give rise to a distinct Bohlmann band in the 2700-2800 cm⁻¹ region, resulting from the C-H stretch of a carbon alpha to the nitrogen.

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the secondary amine.

C-N Stretch: The C-N stretching vibrations for both the secondary and tertiary amines are expected to appear in the fingerprint region, typically between 1020-1250 cm⁻¹. These bands can be of variable intensity and are useful for confirming the presence of the amine functionalities.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2800 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula of this compound is C₈H₁₈N₂, giving it a monoisotopic mass of approximately 142.15 Da.

As the compound contains two nitrogen atoms, its molecular ion peak ([M]⁺) will have an even m/z value, consistent with the nitrogen rule. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, α-cleavage can occur at several positions:

Cleavage adjacent to the pyrrolidine nitrogen: Loss of the propyl-methylamine side chain would lead to a fragment corresponding to the N-methylenepyrrolidinium ion at m/z 84. This is often a very prominent peak for N-alkylpyrrolidines.

Cleavage within the propyl chain: Scission of the C4-C5 bond would result in a fragment ion at m/z 98.

Cleavage adjacent to the secondary amine nitrogen: Loss of a methyl radical would produce a fragment at m/z 127. Alternatively, cleavage of the C3-C4 bond would generate a stable iminium ion at m/z 44 ([CH₂=NHCH₃]⁺), which is a characteristic fragment for N-methylalkylamines.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion |

| 127 | [M - CH₃]⁺ | α-cleavage at secondary amine |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at C4-C5 bond |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C5-N bond (pyrrolidine) |

| 70 | [C₄H₈N]⁺ | Ring cleavage of pyrrolidine fragment |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of this compound and its derivatives in complex mixtures.

Due to the basic nature and polarity of the amine groups, reversed-phase liquid chromatography (RPLC) might show poor retention. Therefore, alternative chromatographic methods such as hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography are often employed to achieve better separation and peak shape. The use of an acidic mobile phase modifier (e.g., formic acid or acetic acid) is standard practice to ensure the analytes are in their protonated, more water-soluble form.

Coupling the LC system to a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, allows for sensitive and selective detection. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for the specific m/z of the parent compound (e.g., m/z 143 for [M+H]⁺) for enhanced sensitivity and quantification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. measurlabs.com This method is particularly well-suited for the analysis of complex mixtures and the determination of the molecular weights of individual components. measurlabs.comresearchgate.net The use of smaller stationary phase particles in UPLC columns allows for higher pressures, resulting in improved resolution, faster analysis times, and increased sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). measurlabs.com

In the context of this compound and its derivatives, UPLC-MS serves as a crucial tool for both qualitative and quantitative analysis. The technique can be employed to confirm the identity of the synthesized compound by determining its molecular weight with high accuracy. Furthermore, it is invaluable for assessing the purity of the compound by separating it from any starting materials, byproducts, or degradation products.

A typical UPLC-MS analysis of a tertiary amine like this compound would involve reversed-phase chromatography. A C18 column is a common choice for the stationary phase, offering good retention for non-polar to moderately polar compounds. scispace.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency. scispace.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with a range of polarities. scispace.com

Detection by mass spectrometry is typically achieved using an electrospray ionization (ESI) source in positive ion mode, which is effective for protonating amine functionalities to generate [M+H]⁺ ions. The mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight determination. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the protonated molecule is fragmented, and the resulting fragment ions can provide insights into the compound's structure. For instance, fragmentation of the [M+H]⁺ ion of this compound would be expected to yield characteristic fragments corresponding to the pyrrolidine ring and the N-methylpropanamine chain.

Table 1: Illustrative UPLC-MS Parameters for the Analysis of Amine Compounds

| Parameter | Value |

| Chromatography System | UPLC |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Range | m/z 50-1000 |

X-ray Crystallography for Solid-State Structure Determination

The process involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

If a crystal structure of this compound were to be determined, it would provide invaluable insights. The conformation of the pyrrolidine ring, which can adopt various puckered forms such as envelope or twist conformations, could be precisely defined. researchgate.net The torsion angles along the propanamine chain would reveal the molecule's preferred spatial arrangement. Furthermore, the crystal packing would show how individual molecules interact with each other in the solid state through intermolecular forces like van der Waals interactions and potential hydrogen bonding involving the amine groups.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₈H₁₈N₂ |

| Formula Weight | 142.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.95 |

| R-factor | < 0.05 |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy, SERS) for Detailed Structural Insights

Vibrational spectroscopy, including Raman spectroscopy and its surface-enhanced variant (SERS), provides detailed information about the vibrational modes of a molecule, which are characteristic of its structure and chemical bonds. mdpi.com These techniques are complementary to infrared (IR) spectroscopy and can offer unique insights into molecular structure.

Raman spectroscopy involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule's bonds. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton and certain functional groups.

For this compound, a Raman spectrum would exhibit a series of characteristic peaks. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the tertiary amine in the pyrrolidine ring and the secondary amine in the propanamine chain would be expected in the 1000-1200 cm⁻¹ range. The pyrrolidine ring itself has characteristic "breathing" modes and other skeletal vibrations that would provide a fingerprint for this structural motif.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very close to a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of very low concentrations of an analyte. SERS could be particularly useful for studying derivatives of this compound, especially in complex matrices or at low concentrations. The specific orientation of the molecule on the metal surface can also influence the enhancement of certain vibrational modes, providing information about how the molecule interacts with the surface.

Table 3: Expected Raman Shifts for Key Vibrational Modes in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (CH₂, CH₃) | 2800 - 3000 |

| N-H Bending (secondary amine) | 1500 - 1650 |

| CH₂ Scissoring | 1440 - 1470 |

| C-N Stretching (tertiary amine) | 1150 - 1250 |

| C-N Stretching (secondary amine) | 1050 - 1150 |

| C-C Skeletal Vibrations | 800 - 1100 |

| Pyrrolidine Ring Breathing | 850 - 950 |

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound and its derivatives. UPLC-MS confirms the identity and purity, X-ray crystallography reveals the precise three-dimensional structure in the solid state, and advanced vibrational spectroscopy offers detailed insights into the molecule's chemical bonds and functional groups.

Potential Applications in Polymer Chemistry and Materials Science